molecular formula C22H18N4O5S B5513658 3-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5513658
M. Wt: 450.5 g/mol
InChI Key: BNVHEYIMKGULGG-BHGWPJFGSA-N
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Description

The compound is a complex organic molecule that belongs to the category of heterocyclic compounds, incorporating multiple functional groups and structural motifs, such as benzothieno and pyrimidinone rings. These structural elements suggest that the compound could exhibit interesting physical and chemical properties, warranting a detailed analysis.

Synthesis Analysis

Synthesis of complex heterocyclic compounds like this one often involves multistep chemical reactions, starting from simpler precursors. For instance, the synthesis of highly substituted nitrosopyrimidines, which share some structural similarities with the compound of interest, has been developed using Schiff base-type intermediates derived from nitrosopyrimidine diamines, showcasing the importance of precise reaction conditions and the selection of appropriate starting materials and intermediates for achieving the desired molecular architecture (Cobo et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings, which are expected to influence its electronic and spatial configuration. Investigations into similar structures have revealed significant electronic polarization within substituted pyrimidine systems, which is a critical aspect in understanding the reactivity and interaction of the compound with various biological and chemical entities (Cobo et al., 2018).

Scientific Research Applications

Synthesis and Derivative Development

Research has explored the synthesis of derivatives of [1]benzothieno[3,2-d]pyrimidine, indicating a broad interest in this scaffold for developing potential antileukemic agents and other therapeutic uses. These derivatives have been synthesized through various chemical reactions, highlighting the versatility and potential applicability of the core structure in medicinal chemistry (El-Telbany & Hutchins, 1985). Similarly, the synthesis of derivatives through the aza-Wittig reaction points to innovative approaches in creating compounds that could serve as leads in drug discovery (Liu et al., 2006).

Chemical Reactivity and Transformation

Investigations into the chemical reactivity and potential transformations of similar dihydropyrimidine derivatives have been conducted, offering insights into the chemical behavior and modification possibilities of these compounds. This includes the study of their electrochemical behavior, which can provide valuable information for developing new synthetic methodologies or improving existing ones (David et al., 1995).

Pharmacological Potential

The antimicrobial and potential antileukemic properties of derivatives suggest a promising avenue for therapeutic application. The modification of these compounds to explore their biological activities further emphasizes their importance in developing new treatments for diseases (Zakharov et al., 1994). Moreover, the exploration of the synthesis of highly substituted derivatives indicates ongoing research into expanding the chemical diversity and potential pharmacological profiles of these compounds (Cobo et al., 2018).

Structural Analysis and Characterization

Extensive work on the synthesis and characterization, including X-ray crystallography, of these compounds and their derivatives, underscores the scientific community's effort to understand the structural basis for their potential biological activities. This detailed analysis can help in the rational design of more effective and selective drugs (Jadhav et al., 2022).

properties

IUPAC Name

3-[(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S/c1-30-13-6-8-15(17(10-13)26(28)29)18-9-7-14(31-18)11-24-25-12-23-21-20(22(25)27)16-4-2-3-5-19(16)32-21/h6-12H,2-5H2,1H3/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVHEYIMKGULGG-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C=NN3C=NC4=C(C3=O)C5=C(S4)CCCC5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)/C=N/N3C=NC4=C(C3=O)C5=C(S4)CCCC5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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